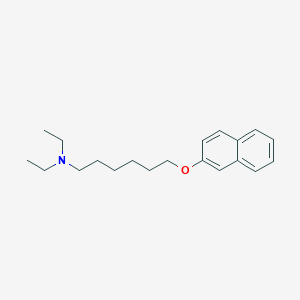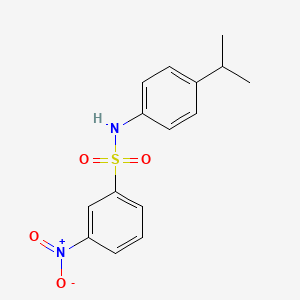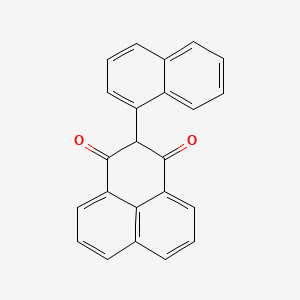![molecular formula C18H28N4O3 B5162781 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is a synthetic compound with potential applications in scientific research. This compound is also known as BP-554 or BRL-15572. It is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. The 5-HT1B receptor is involved in the regulation of mood, appetite, and sleep, among other functions. The antagonistic effect of BP-554 on this receptor makes it a valuable tool for studying the role of the 5-HT1B receptor in various physiological and pathological processes.
作用机制
BP-554 acts as a selective antagonist of the 5-HT1B receptor, which means that it binds to the receptor and prevents its activation by serotonin. This results in a decrease in the downstream signaling pathways that are normally activated by the receptor. The exact mechanism of this inhibition is not fully understood, but it is thought to involve the disruption of receptor conformational changes that are necessary for activation.
Biochemical and physiological effects:
The antagonistic effect of BP-554 on the 5-HT1B receptor has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce food intake and body weight in rats, which suggests a role for the 5-HT1B receptor in appetite regulation. It has also been shown to decrease dopamine release in the brain, which suggests a role for the receptor in the regulation of reward and motivation.
实验室实验的优点和局限性
One advantage of using BP-554 in lab experiments is its selectivity for the 5-HT1B receptor, which means that its effects can be attributed specifically to this receptor subtype. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, one limitation is the relatively low yield of the synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
未来方向
There are several potential future directions for research involving BP-554. One area of interest is the role of the 5-HT1B receptor in anxiety and depression, which are thought to involve dysregulation of serotonin signaling. Another area of interest is the role of the receptor in addiction and substance abuse, which are also thought to involve dopamine signaling. Additionally, there may be potential therapeutic applications for BP-554 in the treatment of these and other disorders, although further research is needed to explore this possibility.
合成方法
The synthesis of BP-554 involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-4-propylpiperazine to form the intermediate urea. The final product is obtained by reacting the urea with sodium hydride and 1,2-dibromoethane. The overall yield of this synthesis is around 20%.
科学研究应用
BP-554 has been used in various scientific studies to investigate the role of the 5-HT1B receptor in different physiological and pathological processes. For example, it has been used to study the effect of 5-HT1B receptor activation on food intake and body weight regulation. It has also been used to investigate the role of this receptor in the regulation of dopamine release in the brain, which is important for the control of movement and reward.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-2-6-21-8-10-22(11-9-21)7-5-19-18(23)20-15-3-4-16-17(14-15)25-13-12-24-16/h3-4,14H,2,5-13H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFOXHHXYQRZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)
![4-(3-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162706.png)
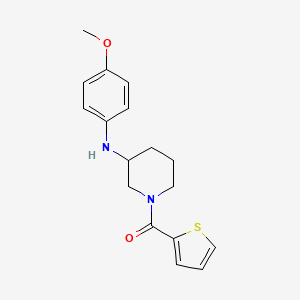
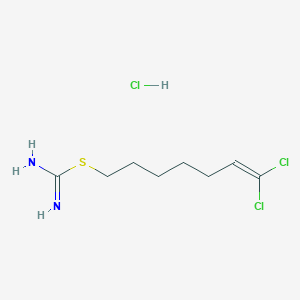
![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)
![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)
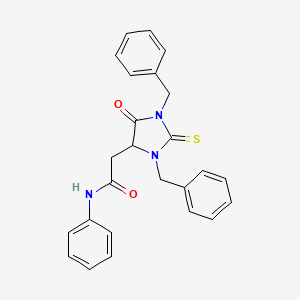
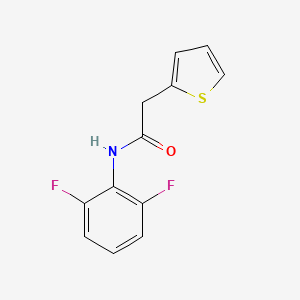
![2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5162793.png)
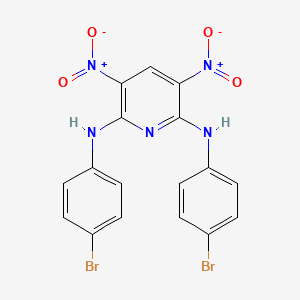
![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)
